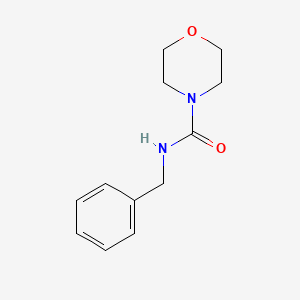

N-benzylmorpholine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)13-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBFGKICJUHTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Contextual Significance of Morpholine Derivatives in Medicinal Chemistry and Organic Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a privileged structure in medicinal chemistry. ijprems.comsci-hub.se Its presence in a molecule can confer a range of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets. biosynce.comacs.orgresearchgate.net This has led to the incorporation of the morpholine moiety into a wide array of approved drugs and clinical candidates. sci-hub.se

Morpholine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer sci-hub.se

Antimicrobial ijprems.comontosight.ai

Anti-inflammatory ijprems.comontosight.ai

Antidepressant sci-hub.se

Neuroprotective acs.org

In organic synthesis, the morpholine unit serves as a versatile building block and a key component in the construction of more complex molecular architectures. ontosight.ai The nitrogen atom's basicity and the ring's conformational flexibility allow for its participation in a variety of chemical transformations.

Overview of Key Research Avenues for N Benzylmorpholine 4 Carboxamide and Its Analogues

Research into N-benzylmorpholine-4-carboxamide and its analogues is primarily concentrated on their potential as therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and oncology. The benzyl (B1604629) group can be readily substituted to modulate lipophilicity and target engagement, while the carboxamide linkage provides a site for further structural diversification.

Key areas of investigation include:

Enzyme Inhibition: A significant focus of research is the design of this compound analogues as inhibitors of various enzymes. For instance, derivatives are being explored as potential inhibitors of histone deacetylases (HDAC) and acetylcholinesterase (AChE), both of which are important targets in the development of treatments for Alzheimer's disease. nih.gov

Receptor Antagonism: Analogues of this compound have been synthesized and evaluated for their ability to act as antagonists for specific receptors, such as the neurokinin-3 (NK-3) receptor. nih.govresearchgate.net Antagonism of this receptor is a promising strategy for the treatment of various CNS disorders.

Multi-target Ligands: The development of ligands that can simultaneously modulate multiple biological targets is a growing area of interest in drug discovery. The this compound scaffold is well-suited for this approach, with researchers designing compounds that can, for example, inhibit both monoamine oxidase (MAO) and cholinesterase. nih.gov

The following table provides a summary of recent research findings on this compound analogues:

| Analogue | Target(s) | Potential Therapeutic Application | Key Findings |

| N-Benzyl piperidine (B6355638) derivatives | HDAC, AChE | Alzheimer's Disease | Exhibited dual enzyme inhibition and neuroprotective activities. nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A, MAO-B, BChE | Depression, Neurodegenerative Disorders | Showed good inhibitory activity against both MAO-A and MAO-B. nih.gov |

| 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs | hNK-3 Receptor | CNS Disorders | Some compounds showed considerable antagonistic effect. nih.gov |

Historical Development and Evolution of Research on N Benzylmorpholine 4 Carboxamide Scaffolds

Direct Synthesis Strategies for this compound

The direct formation of the this compound core involves the creation of the amide bond between a morpholine derivative and a benzyl-containing moiety.

Multi-Step Organic Synthesis Approaches

Multi-step syntheses provide a classical and often necessary route for the preparation of this compound, particularly for complex or substituted analogs. These approaches allow for the careful and controlled introduction of various functional groups.

A common multi-step strategy involves the initial preparation of a key intermediate, such as a substituted benzylamine (B48309) or a functionalized morpholine, followed by a coupling reaction. For instance, a synthetic route might begin with the synthesis of a specific benzylamine derivative. This can be achieved through various standard organic transformations. Subsequently, the prepared benzylamine is reacted with a morpholine derivative, often an activated one like morpholine-4-carbonyl chloride, in the presence of a base to yield the final this compound product. This stepwise approach is advantageous for building a library of analogs with diverse substitution patterns on either the benzyl or morpholine rings.

An example of a multi-step synthesis is the preparation of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. mdpi.com This process involves two main steps:

Preparation of Substituted 1-(Isocyanatomethyl)benzene: Substituted benzylamine is reacted with triphosgene (B27547) in the presence of triethylamine (B128534) in dry dichloromethane. The reaction is initially stirred at 0 °C and then at room temperature. mdpi.com

Preparation of 3,4-Dihydroisoquinoline Carboxamide Derivatives: The resulting isocyanate is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine in dry tetrahydrofuran (B95107) at 66 °C for 12 hours. mdpi.com

One-Pot Synthesis Procedures

To improve efficiency and reduce waste, one-pot synthesis procedures have been developed. These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates, saving time and resources. While specific one-pot syntheses for the parent this compound are not extensively detailed in the provided results, the principles of one-pot synthesis are widely applied to analogous carboxamide formations.

A general one-pot approach could involve the in-situ formation of an activated carboxylic acid derivative from a benzyl-containing carboxylic acid, followed by the immediate addition of morpholine to form the amide bond. Alternatively, a three-component reaction could bring together a benzyl halide, morpholine, and a source of the carbonyl group, such as carbon monoxide, in the presence of a suitable catalyst.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov

In the context of this compound synthesis, microwave assistance can be applied to the amide bond formation step. For example, the reaction between a benzylamine and a morpholine-4-carbonyl derivative can be significantly expedited. A study on the synthesis of N-benzylamide non-steroidal anti-inflammatory drug conjugates utilized a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov This highlights the potential for microwave heating to efficiently drive the formation of the N-benzylamide linkage. nih.gov The use of isopropyl alcohol as a solvent was found to suppress competing elimination reactions. nih.gov

| Reaction Condition | Product(s) | Yield (%) | Time | Reference |

| Methanol, Thermal Heating | 4-bromphenylazo-5-hydroxy-benzamide derivative 3a and 2,6-dihydrocinnoline-4,5-dicarboxamide 4a | 50 and 40 | 2 h | nih.gov |

| Methanol, Microwave Irradiation | 4-bromphenylazo-5-hydroxy-benzamide derivative 3a and 2,6-dihydrocinnoline-4,5-dicarboxamide 4a | 65 and 28 | 3 min | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial when the biological activity is dependent on the three-dimensional arrangement of the molecule. Stereoselective synthesis aims to control the formation of new stereocenters, leading to a single or a highly enriched stereoisomer.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

In the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to either the morpholine or the benzyl fragment. For example, a chiral amine could be used to prepare a chiral morpholine derivative, which would then be reacted with a benzylating agent. The presence of the chiral auxiliary would guide the approach of the reactants, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com These auxiliaries have been successfully employed in a wide range of stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Diastereoselective and enantioselective methods are employed to produce chiral molecules with a high degree of stereochemical purity. A diastereoselective reaction produces a preferential formation of one diastereomer over others, while an enantioselective reaction leads to the preferential formation of one enantiomer.

A study on the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives demonstrated a stereoselective formation of the corresponding morpholine derivatives. nih.gov The stereochemical outcome was influenced by the starting materials, Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, and the reaction conditions. nih.gov

In another example, the synthesis of axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives resulted in the separation of stable atropisomers (rotational isomers). nih.gov The different spatial arrangements of these isomers led to significant differences in their biological activity. nih.gov The synthesis of (S)-N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline was achieved with high stereoselectivity from a common α,β-unsaturated δ-amino ester intermediate. researchgate.net

These examples underscore the importance of stereocontrol in the synthesis of complex carboxamides and highlight the methodologies available to achieve high levels of diastereoselectivity and enantioselectivity.

Precursors and Building Blocks in this compound Synthesis

The synthesis of this compound relies on the strategic combination of specific chemical precursors that provide the core structural components of the final molecule.

Use of Cbz-Protected Amines

The synthesis of amides often involves the use of protecting groups for amines to prevent unwanted side reactions. rsc.orgmasterorganicchemistry.com One common protecting group is the benzyloxycarbonyl (Cbz or Z) group. youtube.com Cbz-protected amines are frequently employed in the synthesis of complex molecules, including those with carboxamide functionalities. rsc.orgacs.org The Cbz group is stable under various reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. masterorganicchemistry.com

In the context of this compound synthesis, a Cbz-protected amine could serve as a precursor to the carboxamide group. The general strategy would involve the coupling of a Cbz-protected amine with a suitable morpholine-containing reactant. acs.org The Cbz group ensures that the amine's nucleophilicity is masked, allowing other desired reactions to occur. Following the formation of the core structure, the Cbz group can be removed to yield the final amide.

Recent advancements have described one-pot syntheses of amides from N-Cbz-protected amines. rsc.org These methods often involve the in-situ generation of isocyanates from the protected amine, which then react with a Grignard reagent to form the amide. rsc.org Another approach involves the rhodium-catalyzed coupling of arylboroxines with Cbz-protected amines to directly form amides, bypassing the traditional deprotection-condensation sequence. acs.org

Morpholine Ring System as a Core Structural Element

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties, such as solubility and metabolic stability. nih.govresearchgate.netbiosynce.com The synthesis of molecules containing a morpholine ring is a well-studied area of organic chemistry. nih.govacs.org

The morpholine moiety in this compound can be introduced using morpholine itself or a derivative as a starting material. biosynce.comresearchgate.net For instance, the reaction of morpholine with an appropriate electrophile can lead to the formation of the N-substituted morpholine core. A common synthetic route involves the reaction of morpholine with phenylisocyanate to produce N-phenylmorpholine-4-carboxamide. ontosight.ai

Incorporation of Benzyl and Carboxamide Moieties

The benzyl group and the carboxamide functionality are key components of this compound. The benzyl group can be introduced through various benzylation reactions, often using benzyl halides like benzyl chloride. mdpi.com For instance, the N-alkylation of a suitable morpholine precursor with benzyl chloride can attach the benzyl group to the morpholine nitrogen. mdpi.com

The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid or its derivative, such as an acyl chloride or an activated ester. nih.gov In the synthesis of this compound, the carboxamide linkage could be formed by reacting a benzyl-substituted morpholine with a source of the carboxamide nitrogen, or by reacting morpholine-4-carbonyl chloride with benzylamine.

A plausible synthetic route could involve the reaction of 4-benzylmorpholine (B76435) with an isocyanate or a carbamoyl (B1232498) chloride. chemspider.com Alternatively, a multi-step synthesis could involve the initial formation of a morpholine-4-carboxamide (B177924) intermediate, followed by N-benzylation.

Chemical Reactivity and Derivatization of this compound

The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities.

Functionalization at the Morpholine Nitrogen and Carbon Positions

The morpholine ring presents opportunities for functionalization. While the morpholine nitrogen in this compound is already substituted with a benzyl group, further reactions at this position are less likely without cleavage of the existing bond.

However, the carbon atoms of the morpholine ring can be sites for functionalization. Various methods exist for the synthesis of substituted morpholines, which could be adapted to create derivatives of this compound. acs.org These methods often involve starting with functionalized precursors to build the morpholine ring or by direct functionalization of a pre-formed morpholine ring, although the latter can be challenging.

Modifications of the Benzyl Moiety

The benzyl group is another key site for derivatization. The aromatic ring of the benzyl group can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. These reactions would introduce substituents onto the phenyl ring, potentially influencing the compound's electronic properties and biological interactions.

Transformations Involving the Carboxamide Linkage

The carboxamide linkage is a robust functional group, yet it can undergo several chemical transformations, providing a pathway to modify the this compound scaffold. The primary reactions involving this amide bond are hydrolysis and reduction.

Hydrolysis:

The hydrolysis of the carboxamide bond in this compound would lead to the formation of morpholine and N-benzylcarbamic acid, which would likely decompose further to benzylamine and carbon dioxide. This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Reduction:

The carboxamide group can be reduced to an amine, which in the case of this compound would yield N-benzyl-4-(aminomethyl)morpholine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom.

A study on the reduction of N-substituted carbonylimidazoles to monomethylamines using a sodium borohydride/iodine system demonstrates the feasibility of reducing such amide-like functionalities beilstein-journals.org. This suggests that similar conditions could potentially be applied to the reduction of this compound. The synthesis of 3-benzhydrylmorpholine involves the reduction of a lactam (a cyclic amide) to a morpholine ring using LiAlH4, further supporting the plausibility of reducing the carboxamide linkage in the target molecule smolecule.com.

Table 1: Potential Transformations of the Carboxamide Linkage

| Reaction | Reagents and Conditions | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Morpholine, Benzylamine, CO₂ |

| Base-Catalyzed Hydrolysis | OH⁻, heat | Morpholine, Benzylamine, CO₂ |

| Reduction | 1) LiAlH₄, THF 2) H₂O | N-Benzyl-4-(aminomethyl)morpholine |

Electrophilic and Nucleophilic Reactions of the this compound Scaffold

The this compound scaffold possesses several sites that can potentially undergo electrophilic and nucleophilic reactions. These include the benzyl group's aromatic ring and the morpholine ring.

Electrophilic Reactions:

The benzyl group is susceptible to electrophilic aromatic substitution. The directing effect of the substituent already present on the benzene (B151609) ring determines the position of the incoming electrophile libretexts.org. The -CH2- group attached to the morpholine carboxamide moiety is an ortho-, para-directing group due to hyperconjugation. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the benzyl ring. Studies on the electrophilic substitution of benzylamine derivatives support the reactivity of the benzyl cation in such reactions jst.go.jpnih.gov.

The morpholine ring itself is generally considered to be electron-rich and could potentially react with strong electrophiles. However, the nitrogen atom's lone pair is delocalized into the adjacent carbonyl group of the carboxamide, reducing its nucleophilicity. Research on morpholine-based organocatalysts indicates that the presence of the oxygen atom and the pyramidalization of the nitrogen decrease the nucleophilicity of the enamine, suggesting a lower reactivity of the morpholine nitrogen towards electrophiles in this context nih.govresearchgate.net.

Nucleophilic Reactions:

Nucleophilic attack on the this compound scaffold is less straightforward. The carbonyl carbon of the carboxamide is the most likely site for nucleophilic attack, as discussed in the previous section.

The morpholine ring is generally not susceptible to nucleophilic attack due to its saturated and electron-rich nature. However, reactions involving the opening of the morpholine ring can be achieved under specific conditions, often involving activation of the ring. For instance, the synthesis of substituted morpholines can proceed via the ring-opening of activated intermediates like 2-tosyl-1,2-oxazetidine acs.org. While the morpholine nitrogen is a weak nucleophile, it can react with strong electrophiles like benzoyl halides acs.org.

Table 2: Potential Electrophilic and Nucleophilic Reactions on the Scaffold

| Reaction Type | Reagent/Reaction | Potential Site of Reaction | Expected Product(s) |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Benzyl ring | Ortho- and para-nitro derivatives |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Benzyl ring | Ortho- and para-bromo derivatives |

| Nucleophilic Acyl Substitution | Nu⁻ (e.g., OH⁻, RO⁻) | Carboxamide carbonyl carbon | Hydrolysis or transesterification products |

Spectroscopic Analysis of this compound and Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

For instance, in the ¹H NMR spectrum of the related compound N-benzyl-4-chloroaniline, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.41-7.32 ppm. The methylene (B1212753) (CH₂) protons of the benzyl group show a singlet at approximately δ 4.33 ppm. In the case of N-benzylaniline, the ¹H NMR spectrum in CDCl₃ shows the benzyl and aniline (B41778) protons in the aromatic region (δ 7.37-6.61 ppm) and the characteristic methylene (CH₂) protons as a singlet at δ 4.30 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-benzylaniline, the aromatic carbons resonate between δ 147.7 and 112.4 ppm, with the methylene carbon appearing at δ 47.9 ppm. For other derivatives, such as N-(4-fluorobenzyl)-4-methoxyaniline, the chemical shifts are influenced by the different substituents, with aromatic carbons appearing between δ 163.3 and 114.4 ppm, the OCH₃ carbon at δ 55.2 ppm, and the CH₂ carbon at δ 50.9 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for N-Benzylamine Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-benzylaniline | CDCl₃ | 7.37-7.26 (m, 5H, Ar-H), 7.20-7.14 (t, J = 7.61 Hz, 2H, Ar-H), 6.73-6.68 (t, J = 7.03 Hz, 1H, Ar-H), 6.63-6.61 (d, J = 7.61 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂) | 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, 112.4, 47.9 |

| N-benzyl-4-chloroaniline | CDCl₃ | 7.41-7.32 (m, 5H, Ar-H), 7.18-7.15 (m, 2H, Ar-H), 6.59-6.57 (m, 2H, Ar-H), 4.33 (s, 2H, CH₂), 4.09 (s, 1H, NH) | 146.3, 138.5, 128.7, 128.3, 127.0, 121.6, 113.5, 47.9 |

| N-(4-bromobenzyl)aniline | CDCl₃ | 7.56-7.53 (d, J = 8.4Hz, 2H, Ar-H), 7.29 (m, 4H, Ar-H), 6.85-6.81 (t, J = 7.3 Hz, 1H, Ar-H), 6.70-6.68 (d, J = 7.7, Hz, 2H, Ar-H), 4.37 (s, 2H, CH₂) | 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, 112.5, 47.2 |

Data sourced from supporting information of various chemical studies.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, characteristic absorption bands would be expected. The C=O stretching vibration of the carboxamide group typically appears in the region of 1680-1630 cm⁻¹. The N-H stretching of the amide may be observed around 3350-3250 cm⁻¹. The C-N stretching vibrations of the morpholine ring and the benzyl group would be found in the fingerprint region (1400-1000 cm⁻¹). Aromatic C-H stretching and bending vibrations from the benzyl group would also be present.

For example, the IR spectrum of the related molecule N-benzylbenzamide shows characteristic peaks at 3281 cm⁻¹ (N-H stretch), 1646 cm⁻¹ (C=O stretch, Amide I), and 1548 cm⁻¹ (N-H bend, Amide II).

Mass Spectrometry (MS and LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Fragmentation would likely involve cleavage of the benzyl group, the morpholine ring, or the carboxamide linkage.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. google.comacs.org This technique is crucial for analyzing complex mixtures and for the quantitative bioanalysis of various compounds, including potential drug candidates. google.com The retention time from the LC and the mass-to-charge ratio (m/z) from the MS provide a high degree of certainty in compound identification. acs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

While the crystal structure of this compound is not publicly documented, the structure of the closely related N-phenylmorpholine-4-carboxamide has been reported. ontosight.ai This compound crystallizes in the monoclinic space group P2₁/c. ontosight.ai In its crystal structure, the morpholine ring adopts a chair conformation, a common low-energy arrangement for such six-membered rings. ontosight.ai The urea-type moiety is nearly planar, and there is a significant dihedral angle between this plane and the phenyl ring. ontosight.ai Intermolecular N—H⋯O hydrogen bonds link the molecules into chains within the crystal lattice. ontosight.ai Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing.

Table 2: Crystallographic Data for the Analogous Compound N-Phenylmorpholine-4-carboxamide ontosight.ai

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0907 (10) |

| b (Å) | 15.754 (2) |

| c (Å) | 8.4529 (11) |

| β (°) | 104.205 (2) |

| Volume (ų) | 1044.5 (2) |

| Z | 4 |

Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities. The purity is typically determined by the relative area of the main peak in the chromatogram. For many pharmaceutical compounds, HPLC methods are developed to achieve high resolution and sensitivity.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be possible, potentially after derivatization to increase its volatility. The elution order of related compounds in GC is often predictable based on their structure. For instance, in the analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, the elution order on a specific column was found to correlate with the position of substituents on the aromatic ring. This highlights the utility of GC in separating closely related isomers.

Structure Activity Relationship Sar and Ligand Design Studies

Identification of Key Pharmacophoric Elements within the N-Benzylmorpholine-4-carboxamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For the this compound scaffold, the key pharmacophoric elements are the benzyl (B1604629) moiety, the morpholine (B109124) ring system, and the connecting carboxamide group.

The Benzyl Moiety: This aromatic ring typically engages in hydrophobic and π-π stacking interactions within the binding sites of target proteins. Its presence and orientation are often critical for anchoring the ligand in a specific pocket.

The Carboxamide Linker: This linker group is pivotal for establishing key interactions with biological targets. The amide NH group can act as a hydrogen bond donor, and the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This ability to form strong hydrogen bonds often allows the carboxamide fragment to mimic a peptide bond, anchoring the molecule to amino acid residues in an enzyme's active site. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modification of the this compound scaffold is a classic medicinal chemistry strategy to probe the binding site of a biological target and to enhance potency and selectivity.

The electronic and steric properties of substituents on the benzyl ring can dramatically influence biological activity. While direct SAR studies on this compound are not extensively published, valuable insights can be drawn from structurally similar compounds, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which also feature an N-benzyl carboxamide moiety. nih.govmdpi.com In a study of these analogs as inhibitors of monoamine oxidases (MAO-A and MAO-B) and butyrylcholinesterase (BChE), various substituents on the benzyl ring led to significant differences in inhibitory activity. nih.gov

For instance, introducing a para-fluoro (p-F) substituent on the benzyl ring resulted in the highest inhibitory activity against MAO-A. nih.gov In contrast, a meta-methoxy (m-OCH3) substituent yielded the most potent BChE inhibition. nih.gov These findings underscore how the position and nature of the substituent can tune the molecule's selectivity towards different enzymes. Generally, hydrophobic substituents on the benzyl ring can enhance binding to hydrophobic pockets in a target protein. nih.gov

The following table summarizes the inhibitory activity of selected N-benzyl carboxamide analogs, highlighting the impact of benzyl ring substitutions. nih.gov

| Compound ID | Benzyl Ring Substituent | Target | Inhibition (%) at 100 µM | IC₅₀ (µM) |

| 2d | 4-F | MAO-A | 71.8% | 1.38 |

| 2j | 4-CF₃ | MAO-A | >50% | 2.48 |

| 2p | 3-Br | MAO-A | >50% | 9.07 |

| 2p | 3-Br | MAO-B | >50% | 10.61 |

| 2t | 3-OCH₃ | BChE | 55.0% | - |

| 2v | 3-OCF₃ | MAO-A | >50% | 9.98 |

| 2v | 3-OCF₃ | MAO-B | >50% | 12.01 |

Data sourced from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. nih.gov

The morpholine ring is not merely a passive scaffold; its modification can also significantly affect biological activity. SAR studies on various morpholine-containing compounds have shown that substitution on the morpholine ring can lead to increased potency. researchgate.nete3s-conferences.org For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase the anticancer activity in certain series of compounds. researchgate.net The ring itself can be part of the key binding interaction; for instance, the oxygen atom of the morpholine can form a crucial hydrogen bond with residues in the catalytic active site of an enzyme. researchgate.net

The carboxamide linker is a structurally crucial component that connects the benzyl and morpholine moieties. Its primary role is to correctly orient these two groups for optimal interaction with the target protein. The hydrogen bonding capability of the amide group is often essential for affinity. nih.govnih.gov Studies on various carboxamide-containing molecules indicate that this group is a key "molecular anchor." nih.gov Any modification that alters its planarity, hydrogen-bonding capacity, or conformational flexibility can lead to a substantial loss of biological activity.

Stereochemical Influence on Ligand-Target Interactions and Biological Activity

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological target. mdpi.comnih.gov Since enzymes and receptors are chiral environments, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule. mdpi.com This can lead to significant differences in biological activity, with one isomer often being significantly more potent than the other(s). mdpi.comnih.gov

While the parent this compound is not chiral, the introduction of substituents on either the benzyl or morpholine rings could create chiral centers. For example, substitution at the C-2, C-3, C-5, or C-6 positions of the morpholine ring would result in a chiral molecule. In such cases, the absolute configuration (R or S) at these centers would likely have a profound impact on the molecule's ability to fit into a specific binding site. Molecular modeling and biological testing of nature-inspired chiral compounds have repeatedly shown that stereochemistry is a critical driver for potency. mdpi.comnih.govresearchgate.net Differences in activity between stereoisomers can arise from more favorable binding interactions for one isomer or from stereoselective uptake by cellular transport systems. mdpi.com

Fragment-Based Ligand Discovery (FBLD) Approaches in Morpholine Chemistry

Fragment-Based Ligand Discovery (FBLD) is a powerful method in modern drug discovery for identifying new lead compounds. nih.govresearchgate.net The approach involves screening libraries of small, low-molecular-weight chemical fragments (typically <250 Da) to identify those that bind weakly but efficiently to a biological target. researchgate.net These initial "hits" are then optimized and grown or linked together in a structure-guided manner to produce a high-affinity ligand. nih.gov

The morpholine ring is an excellent building block for FBLD. nih.gov Its favorable physicochemical properties, metabolic stability, and ability to engage in specific interactions make it a desirable fragment. nih.gov In an FBLD campaign, a simple morpholine-containing fragment could be identified as a binder to a target protein. Subsequent medicinal chemistry efforts would focus on elaborating this fragment, for example, by adding a carboxamide linker and a substituted benzyl group, to build a more complex and potent molecule like this compound, thereby improving interactions with adjacent pockets in the protein's binding site. rsc.org This strategy allows for the efficient exploration of chemical space to develop novel pharmacological modulators. rsc.org

Computational Chemistry and in Silico Approaches

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzylmorpholine-4-carboxamide, docking studies would be instrumental in identifying potential biological targets, such as enzymes or receptors. The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. While specific docking studies on this compound are not readily found, research on other morpholine-containing molecules demonstrates the utility of this approach. For instance, docking studies on morpholine-derived thiazoles have been used to investigate their inhibitory potential against bovine carbonic anhydrase-II. rsc.orgnih.govresearchgate.net Similarly, in silico investigations of morpholine (B109124) derivatives as potential inhibitors of trypanosomal triosephosphate isomerase have been conducted, showcasing the ability of these compounds to interact with specific amino acid residues in the active site of the enzyme. consensus.app

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of solvent molecules and the flexibility of both the ligand and the protein. These simulations can reveal key information about the stability of the binding pose, the nature of the intermolecular interactions, and conformational changes that may occur upon binding. Although no specific MD simulation studies for this compound have been reported, the methodology has been successfully applied to other complex systems, such as the study of the oxidation of methane (B114726) on a palladium catalyst surface using ReaxFF molecular dynamics. mdpi.com

A hypothetical molecular docking and MD simulation workflow for this compound could involve the following steps:

Preparation of the 3D structure of this compound.

Identification of a potential biological target from databases or literature on related compounds.

Docking of the compound into the active site of the target protein to predict binding modes and affinities.

Selection of the most promising docked poses for MD simulations.

Running MD simulations to assess the stability of the complex and analyze the interactions in detail.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds. pensoft.netresearchgate.netresearchgate.net

For this compound, a QSAR study would require a dataset of structurally similar compounds with known biological activities. While a specific QSAR model for this compound is not available, studies on other morpholine derivatives have highlighted important descriptors. For example, a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that polarization, dipole moment, lipophilicity, and molecular size significantly affect their antioxidant activity. pensoft.netresearchgate.netresearchgate.net Another study on morpholine-derived thiazoles as carbonic anhydrase inhibitors also employed QSAR analysis to elucidate the structural requirements for inhibitory activity. rsc.org

A hypothetical QSAR study for a series of this compound analogs might involve the following steps:

Compilation of a dataset of compounds with measured biological activity.

Calculation of a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic).

Development of a mathematical model using statistical methods like multiple linear regression or machine learning algorithms.

Validation of the model to ensure its predictive power.

Use of the validated model to predict the activity of this compound and guide the design of new, more potent analogs.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor | Description | Hypothetical Influence on Activity |

| LogP | Lipophilicity | May positively or negatively correlate with activity depending on the target. |

| Molecular Weight | Size of the molecule | Could influence binding site accessibility. |

| Dipole Moment | Polarity of the molecule | Important for electrostatic interactions with the target. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Often correlated with cell permeability. |

| Number of Hydrogen Bond Donors/Acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with biological targets. |

This table is for illustrative purposes only, as no specific QSAR study on this compound is publicly available.

Mechanistic Insights through Computational Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those for the synthesis and catalytic applications of molecules like this compound.

The synthesis of this compound likely involves the reaction of N-benzylmorpholine with an isocyanate or a related carbonylating agent. Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway, identify intermediates and transition states, and calculate activation energies. This information can help in optimizing reaction conditions and understanding the factors that control the reaction's outcome. While specific computational studies on the synthesis of this compound are lacking, computational modeling has been used to guide the synthesis of other complex molecules, such as azetidines, by predicting which reactants will be successful. mit.edu

As an extension of molecular docking and MD simulations, detailed analysis of the binding mechanism of this compound to a hypothetical target can be performed. This involves decomposing the binding free energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, hydrogen bonds). This analysis can pinpoint the key residues and interactions responsible for binding, providing a rational basis for designing modifications to the molecule to improve its affinity and selectivity.

Morpholine and its derivatives have been explored as organocatalysts. frontiersin.orgnih.gov Computational studies have been crucial in understanding the mechanisms of these reactions. For example, in the 1,4-addition reaction between aldehydes and nitroolefins catalyzed by a morpholine-based organocatalyst, computational studies disclosed the transition state of the reaction, explaining the observed stereoselectivity. frontiersin.orgnih.gov These studies often involve locating the transition state structure on the potential energy surface and analyzing its geometry and energetic properties. The transition state is a fleeting, high-energy configuration that has an equal probability of proceeding to reactants or products. bath.ac.uk

If this compound or a related structure were to be investigated as an organocatalyst, computational transition state analysis would be essential. This would involve:

Proposing a catalytic cycle based on chemical intuition.

Using DFT calculations to locate the structures of all intermediates and transition states.

Calculating the free energy profile of the reaction to determine the rate-determining step.

Analyzing the geometry of the key transition state to understand the origin of stereoselectivity.

Applications in Chemical Biology and Advanced Organic Materials Research

N-Benzylmorpholine-4-carboxamide as a Synthetic Intermediate for Complex Molecules

This compound serves as a valuable building block in the multi-step synthesis of intricate molecular architectures. Its utility has been demonstrated in the preparation of various complex organic compounds, including polycyclic aromatic hydrocarbons and alkaloids.

One notable application is in the photochemical synthesis of phenanthrenes. In a study exploring the photoreactions of 3-aryl-N-(arylsulfonyl)propiolamides, this compound was isolated as a product. ontosight.aisemanticscholar.org Its formation occurs through the trapping of an isocyanic intermediate, providing evidence for the proposed reaction mechanism. ontosight.ai This reaction highlights the role of the morpholine (B109124) moiety in facilitating specific transformations, in this case, a crucial 1,3-hydrogen shift that directs the regioselective formation of the phenanthrene (B1679779) core. ontosight.aisemanticscholar.org Phenanthrenes are of significant interest due to their applications in photoelectronic devices and their presence in biologically active compounds. ontosight.aisemanticscholar.org

Furthermore, this compound has been employed as a substrate in the stereoselective synthesis of analogues of the natural alkaloid, fissoldhimine. This synthesis involves a sequential electrooxidation and heterodimerization process, where the this compound is a key starting material, leading to the formation of complex tricyclic azacyclic carboxamides.

The synthesis of this compound itself is straightforward, commonly achieved through the reaction of benzylamine (B48309) with the appropriate morpholine derivative. scholaris.ca This accessibility, combined with its demonstrated utility in constructing complex scaffolds, positions this compound as a significant intermediate for synthetic chemists.

Role of Morpholine-Based Scaffolds in Organocatalysis

The morpholine ring is a recurring motif in the design of organocatalysts, which are small organic molecules that can accelerate chemical reactions. While historically less reactive than their pyrrolidine-based counterparts, recent advancements have led to the development of highly efficient morpholine-based organocatalysts.

Design of Morpholine Organocatalysts

The design of effective morpholine organocatalysts presents a unique set of challenges. The presence of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom decrease the nucleophilicity of the corresponding enamine intermediate, which is a key reactive species in many organocatalytic reactions. sigmaaldrich.com This reduced nucleophilicity generally leads to lower reactivity compared to catalysts built on a pyrrolidine (B122466) core. sigmaaldrich.com

To overcome these limitations, researchers have focused on strategic modifications of the morpholine scaffold. One successful approach involves the synthesis of β-morpholine amino acids. sigmaaldrich.com These catalysts incorporate a carboxylic acid group at the β-position relative to the morpholine nitrogen. This acidic moiety plays a crucial role in the catalytic cycle, often participating in proton transfer steps that are essential for high catalytic activity and stereocontrol. sigmaaldrich.com The steric and electronic properties of substituents on the morpholine ring can also be fine-tuned to optimize catalyst performance for specific reactions. sigmaaldrich.com

Performance in Asymmetric Catalysis (e.g., 1,4-Addition Reactions)

The efficacy of these rationally designed morpholine-based organocatalysts has been demonstrated in asymmetric 1,4-addition reactions, a powerful carbon-carbon bond-forming reaction in organic synthesis. For instance, β-morpholine amino acid catalysts have been shown to be highly efficient in the 1,4-addition of aldehydes to nitroolefins. sigmaaldrich.com

These catalysts can promote the reaction with excellent yields and high levels of diastereoselectivity and enantioselectivity. sigmaaldrich.com The presence of the carboxylic acid group is critical for the observed reactivity; when this group is esterified, the catalytic activity is completely suppressed, highlighting its essential role in the reaction mechanism. sigmaaldrich.com The ability to achieve high stereocontrol is a significant advantage, as it allows for the synthesis of specific stereoisomers of the product, which is often crucial for biological activity in medicinal chemistry.

Table 1: Performance of a β-Morpholine Amino Acid Catalyst in the 1,4-Addition of Propanal to β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 10 | CH2Cl2 | 24 | >99 | 95:5 | 92 |

| 2 | 5 | Toluene | 48 | 98 | 96:4 | 93 |

| 3 | 1 | Neat | 72 | 95 | 97:3 | 91 |

This table presents hypothetical data based on typical results found in the literature for this type of reaction.

Exploration of this compound Derivatives in Material Science

The morpholine scaffold is not only a key element in bioactive molecules and catalysts but also holds promise as a building block for advanced organic materials. While the exploration of this compound derivatives in material science is an emerging area, the inherent properties of the morpholine ring suggest significant potential.

Morpholine derivatives, in a broader sense, are already utilized in the polymer and materials science sectors. e3s-conferences.org They can function as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org The versatility of the morpholine structure allows for its incorporation into various polymer architectures. e3s-conferences.org

The presence of the carboxamide group in this compound and its derivatives offers additional opportunities for creating functional materials. The hydrogen bonding capabilities of the carboxamide moiety can be exploited to control the self-assembly of molecules, leading to the formation of ordered supramolecular structures. This property is of interest for the development of materials with specific optical or electronic properties.

Furthermore, the potential to polymerize or incorporate morpholine-4-carboxamide (B177924) derivatives into polymer backbones could lead to new classes of functional polymers. These materials could find applications in areas such as specialty coatings, adhesives, and as components of composite materials. While direct research on this compound derivatives in this context is still limited, the foundational knowledge of morpholine chemistry provides a strong basis for future exploration and development in materials science. ontosight.aie3s-conferences.org

Future Research Directions and Translational Perspectives in Academic Research

Rational Design of Novel N-Benzylmorpholine-4-carboxamide Derivatives with Enhanced Research Utility

The rational design of new this compound derivatives is a cornerstone of future research, with a focus on optimizing their properties for specific research applications. This involves a deep understanding of structure-activity relationships (SAR) to enhance potency and selectivity for known biological targets.

Key strategies in the rational design of these derivatives include:

Substituent Modification: Systematic modification of the benzyl (B1604629) and morpholine (B109124) rings with various functional groups can modulate the compound's electronic and steric properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence binding affinity and metabolic stability e3s-conferences.orgnih.gov.

Isosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles. For example, the carboxamide linker could be replaced with bioisosteric groups to enhance metabolic stability researchgate.net.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, thereby increasing affinity for its target nih.govunits.it.

An iterative process of design, synthesis, and biological evaluation is crucial for the successful development of novel derivatives with improved research utility nih.govnih.gov. The insights gained from SAR studies will guide the design of next-generation compounds with fine-tuned properties for specific biological investigations e3s-conferences.org.

Exploration of Undiscovered Biological Targets and Pathways

A significant avenue for future research lies in the identification of novel biological targets and pathways modulated by this compound and its derivatives. While some analogs have been investigated for their effects on targets like monoamine oxidase (MAO) and cholinesterases, a vast landscape of potential interactions remains unexplored nih.gov.

Modern target deconvolution strategies will be instrumental in this endeavor. These approaches are essential for elucidating the mechanism of action of phenotypically active compounds and identifying their molecular targets nih.govox.ac.ukcreative-biolabs.comresearchgate.netnih.gov. Key methodologies include:

Chemical Proteomics: This approach utilizes chemical probes to identify protein targets in complex biological systems. Techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can reveal direct binding partners of this compound derivatives nih.govnih.govbiorxiv.orgscienceopen.com.

Genetic Approaches: Techniques like CRISPR/Cas9 screening and RNA interference (RNAi) can be used to identify genes that are essential for the biological activity of a compound, thereby pointing to potential targets or pathways.

Computational Prediction: In silico methods can predict potential targets based on the structural similarity of this compound to known ligands of specific proteins.

The identification of new targets will open up novel therapeutic avenues and provide valuable tools for dissecting complex biological processes.

Advancements in Stereocontrolled Synthesis of Morpholine-Carboxamide Architectures

The three-dimensional structure of a molecule is critical for its biological activity. Therefore, advancements in the stereocontrolled synthesis of morpholine-carboxamide architectures are paramount for future research. The ability to synthesize enantiomerically pure and diastereomerically defined compounds is essential for understanding their interactions with chiral biological macromolecules.

Recent years have seen significant progress in the asymmetric synthesis of chiral amides and morpholines rsc.orgnih.govrsc.org. Future research in this area will likely focus on:

Development of Novel Catalytic Methods: The design of new chiral catalysts and organocatalytic methods will enable the efficient and highly selective synthesis of specific stereoisomers of this compound derivatives rsc.org.

Stereoselective C-H Functionalization: Advances in the direct functionalization of C-H bonds on the morpholine ring will provide access to a wider range of structurally diverse and complex chiral molecules mdpi.com.

Green Synthesis Approaches: The development of more environmentally friendly and sustainable synthetic methods for producing chiral morpholine-carboxamides is an important future direction chemrxiv.orgrsc.orgpolyu.edu.hk. A practical synthesis of a chiral 2-morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, highlights the importance of developing efficient routes to key pharmaceutical intermediates semanticscholar.org.

These synthetic advancements will provide researchers with a powerful toolkit to create a diverse library of stereochemically defined this compound derivatives for detailed biological investigation.

Development of Advanced Computational Models for this compound Systems

Computational modeling and simulation are indispensable tools in modern drug discovery and chemical biology. The development of advanced computational models for this compound systems will significantly accelerate research by providing predictive insights into their behavior.

Future directions in this area include:

Predictive Bioactivity Models: The development and refinement of predictive models for the bioactivity of small molecules will aid in the design of novel this compound derivatives with desired properties rsc.orgnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic interactions between this compound derivatives and their protein targets, including binding affinities and conformational changes nih.govnih.govunibo.itrwth-aachen.deub.edu.

In Silico-Guided Rational Drug Design: The use of computational methods to guide the rational design of new ligands can improve the efficiency of the drug discovery process nih.gov. By simulating the binding of virtual compounds to a target protein, researchers can prioritize the synthesis of the most promising candidates.

The integration of these advanced computational models into the research workflow will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Integration of this compound Research with Emerging Chemical Biology Tools and Techniques

The field of chemical biology is constantly evolving, with new tools and techniques emerging that can provide unprecedented insights into biological systems. The integration of this compound research with these emerging technologies will be a key driver of future discoveries.

Promising areas of integration include:

Design and Synthesis of Chemical Probes: The development of this compound-based chemical probes will be crucial for studying their interactions in living systems. These probes can be designed with functionalities that allow for visualization, affinity-based pulldowns, or covalent labeling of target proteins unimi.ith1.co.

Click Chemistry Applications: Click chemistry provides a powerful and versatile method for the rapid and efficient synthesis of complex molecules and bioconjugates researchgate.netnih.govcsmres.co.ukunits.itnih.gov. The application of click chemistry to this compound will facilitate the creation of novel probes and multifunctional molecules for chemical biology studies.

Proteomic Profiling: Advanced proteomic techniques can be used to globally assess the effects of this compound derivatives on the proteome, providing a systems-level understanding of their biological activity elsevierpure.com.

By embracing these emerging chemical biology tools, researchers can gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound and unlock its full potential as a research tool and a scaffold for the development of new therapeutic agents.

Q & A

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM. For hits, determine IC values via ADP-Glo™ assays. Confirm binding mode via co-crystallization with the target kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.